molecular formula C4H7N3OS B14453418 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one CAS No. 78082-42-5

1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one

Cat. No.: B14453418
CAS No.: 78082-42-5
M. Wt: 145.19 g/mol
InChI Key: UHZXWWCYRRFFLA-UHFFFAOYSA-N
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Description

1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with a methyl group and a sulfanylidene group, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-sulfanylidene-1,3,5-triazinan-2-one is unique due to the presence of the sulfanylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

78082-42-5

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

1-methyl-4-sulfanylidene-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H7N3OS/c1-7-2-5-3(9)6-4(7)8/h2H2,1H3,(H2,5,6,8,9)

InChI Key

UHZXWWCYRRFFLA-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=S)NC1=O

Origin of Product

United States

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